molecular formula C6H6N2O2 B147021 4-Methoxypyrimidine-5-carbaldehyde CAS No. 133731-61-0

4-Methoxypyrimidine-5-carbaldehyde

Cat. No. B147021
M. Wt: 138.12 g/mol
InChI Key: QFPUGGPMHMCQCR-UHFFFAOYSA-N
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Patent
US07855201B2

Procedure details

To an cooled solution (−78° C. internal temp) of 0.3 g of methyl 4-methoxypyrimidine-5-carboxylate in 20 mL of dichloromethane was added 2 mL of 1 M diisobutyl aluminum hydride in toluene. After stirring 10 min the reaction was quenched with 5 mL of water, allowed to warm to room temperature and dried with 5 g of MgSO4. Concentration of the filtrate under reduced pressure gave the product as a resin and was used without further purification: MS (m+1)=171.1 (hydrate).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([C:9](OC)=[O:10])=[CH:7][N:6]=[CH:5][N:4]=1.[H-].C([Al+]CC(C)C)C(C)C>ClCCl.C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[C:8]([CH:9]=[O:10])=[CH:7][N:6]=[CH:5][N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
COC1=NC=NC=C1C(=O)OC
Name
Quantity
2 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 10 min the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched with 5 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with 5 g of MgSO4
CUSTOM
Type
CUSTOM
Details
Concentration of the filtrate under reduced pressure gave the product as a resin
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
COC1=NC=NC=C1C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.